molecular formula C14H16F3N3O2S B2592972 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 2034237-71-1

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B2592972
CAS RN: 2034237-71-1
M. Wt: 347.36
InChI Key: VTRSYCXXAJRXNI-UHFFFAOYSA-N
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Description

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide, also known as DPTTS, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPTTS is a sulfonamide-based compound that has been found to exhibit a wide range of biochemical and physiological effects, making it a popular choice for researchers studying various biological systems. In

Scientific Research Applications

Synthesis and Characterization

The synthesis of derivatives related to N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide has been explored for potential applications in various fields, including medicinal chemistry. For instance, derivatives of celecoxib, a molecule structurally related to the specified compound, have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. These compounds have shown promise in therapeutic applications without causing significant tissue damage in liver, kidney, colon, and brain compared to controls, highlighting their potential for development into therapeutic agents (Ş. Küçükgüzel et al., 2013).

Antimicrobial Activity

New derivatives containing the benzenesulfonamide moiety have been synthesized and tested for their antimicrobial activity against various organisms. These compounds have shown excellent to moderate activities, indicating their potential as antimicrobial agents (S. Y. Hassan, 2013).

Anti-inflammatory and Antimicrobial Agents

Further research into pyrazolyl benzenesulfonamide derivatives has demonstrated their efficacy as anti-inflammatory and antimicrobial agents. Some of these compounds surpassed the anti-inflammatory activity of indomethacin in both local and systemic bioassays, while also showing superior gastrointestinal safety profiles. Their antimicrobial activity, particularly against Escherichia coli and Staphylococcus aureus, has been noted, suggesting a broad spectrum of potential therapeutic applications (A. Bekhit et al., 2008).

Herbicidal Activity

N-(2-pyrazolin-1-ylformyl) benzenesulfonamides have been identified as a new group of compounds with herbicidal activity, particularly post-emergence activity on dicotyledonous weed species. Their ability to interfere with the biosynthesis of branched-chain amino acids suggests their potential utility in agricultural research and development (J. Eussen et al., 1990).

Ethylene-like Biological Activity

In the search for small molecules with ethylene-like biological activity, certain pyrazolylbenzenesulfonamide derivatives have been identified as promising candidates. These compounds, through structure-activity relationship analysis, have shown potential in inducing triple responses in Arabidopsis seedlings, similar to the plant hormone ethylene. This indicates their potential application in plant biology research, particularly in studying the mechanisms of ethylene signaling and response in plants (Keimei Oh et al., 2017).

properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3O2S/c1-10-8-12(19-20(10)2)6-7-18-23(21,22)13-5-3-4-11(9-13)14(15,16)17/h3-5,8-9,18H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRSYCXXAJRXNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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